(2-(1-ethyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone
Description
Properties
IUPAC Name |
[2-(1-ethylindol-2-yl)-1,3-thiazol-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-2-21-15-6-4-3-5-13(15)11-16(21)17-19-14(12-24-17)18(22)20-7-9-23-10-8-20/h3-6,11-12H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREREXQQFMTMCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-ethyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the formation of the thiazole ring through cyclization reactions. The final step involves the introduction of the morpholine group via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be employed to enhance efficiency and reduce production costs. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-(1-ethyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the morpholine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2-(1-ethyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of (2-(1-ethyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone involves its interaction with specific molecular targets. The indole and thiazole rings can bind to enzymes or receptors, modulating their activity. The morpholine moiety enhances the compound’s solubility and bioavailability, facilitating its transport within biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Biological Activity
The compound (2-(1-ethyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone is a hybrid molecule that combines structural elements from indole and thiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features an indole moiety linked to a thiazole ring and a morpholino group, which may contribute to its biological properties.
Biological Activity Overview
The biological activities of compounds containing indole and thiazole moieties have been extensively studied, particularly in the context of anticancer, antimicrobial, and anticonvulsant activities. The following sections detail the specific activities associated with the compound .
Anticancer Activity
Numerous studies have reported that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazole derivative A | U251 (glioblastoma) | 10–30 | |
| Thiazole derivative B | A431 (epidermoid carcinoma) | < 1.98 | |
| Thiazole derivative C | Jurkat (leukemia) | < 1.61 |
Research indicates that the presence of electron-donating groups on phenyl rings enhances cytotoxic activity, suggesting that similar substitutions in our compound may yield beneficial effects.
Antimicrobial Activity
The indole-thiazole hybrids have also been evaluated for their antimicrobial properties. Studies focusing on related compounds have demonstrated effectiveness against bacterial strains and fungi.
- Case Study : A series of thiazole derivatives were tested against Mycobacterium tuberculosis. The results indicated that certain derivatives had significant antibacterial activity, potentially due to their ability to inhibit biofilm formation .
Anticonvulsant Activity
Thiazoles are recognized for their anticonvulsant effects. Compounds similar to this compound have been shown to eliminate tonic extensor phases in animal models, indicating potential therapeutic applications in epilepsy .
The mechanisms by which thiazole and indole derivatives exert their biological effects often involve interaction with specific molecular targets:
- Protein Binding : Molecular docking studies suggest that these compounds can bind effectively to proteins involved in cell signaling pathways.
- Reactive Oxygen Species (ROS) : Some thiazoles induce oxidative stress in cancer cells, leading to apoptosis.
- Enzyme Inhibition : Indole-thiazole hybrids may inhibit enzymes crucial for cancer cell proliferation.
Q & A
What synthetic strategies are effective for constructing the thiazole-indole-morpholine scaffold in (2-(1-ethyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone?
Answer:
The synthesis typically involves multi-step reactions:
- Thiazole formation : A common approach employs Hantzsch thiazole synthesis, where α-haloketones react with thioamides. For example, in analogous compounds, brominated intermediates (e.g., 3,4,5-trimethoxybromobenzene) are treated with Weinreb amides under THF/n-BuLi conditions to form thiazole cores .
- Indole functionalization : The 1-ethylindole moiety can be introduced via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or direct alkylation of indole precursors. Ethylation at the N1 position is critical to avoid steric hindrance .
- Morpholine coupling : Morpholino groups are often appended via nucleophilic acyl substitution, using morpholine and acyl chlorides or activated esters. Post-synthetic purification (e.g., silica gel chromatography) ensures high purity .
Key considerations : Optimize reaction temperatures and solvent polarity to minimize byproducts. For instance, THF enhances lithium reagent reactivity, while DCM is preferred for acid-sensitive intermediates .
How can researchers resolve discrepancies in reported biological activity data for this compound across studies?
Answer:
Discrepancies may arise from:
- Structural variations : Subtle differences in substituents (e.g., methoxy vs. ethyl groups) drastically alter bioactivity. Cross-validate compound identity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
- Assay conditions : Variations in cell lines, incubation times, or solvent (e.g., DMSO concentration) affect IC₅₀ values. Standardize protocols using controls like CYP3A4 inhibitors for enzyme assays .
- Data normalization : Normalize activity data to internal standards (e.g., β-actin in Western blots) and report error margins. Meta-analyses of multiple studies can identify trends obscured by outliers .
Advanced tip : Use isogenic cell lines or in vivo models to isolate compound-specific effects from genetic variability .
What analytical techniques are most robust for characterizing crystallinity and stereochemical purity of this compound?
Answer:
- X-ray crystallography : Resolve absolute configuration and intermolecular interactions. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for small-molecule structures .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB and mobile phases of hexane/isopropanol. Compare retention times with racemic mixtures .
- Vibrational spectroscopy : FT-IR and Raman spectroscopy identify hydrogen bonding (e.g., morpholine C=O stretching at ~1650 cm⁻¹) and confirm absence of polymorphic forms .
Methodological note : For hygroscopic samples, perform crystallography under inert atmospheres to prevent hydrate formation .
How can structure-activity relationship (SAR) studies guide the optimization of this compound’s inhibitory potency against CYP3A4?
Answer:
SAR strategies include:
- Substituent screening : Replace the 3,4,5-trimethoxyphenyl group (from analogous compounds) with electron-withdrawing groups (e.g., nitro) to enhance CYP3A4 binding. Activity cliffs are observed with bulky substituents .
- Scaffold hopping : Replace thiazole with oxazole or imidazole to modulate metabolic stability. For example, imidazole derivatives show improved hepatic microsome stability but reduced potency .
- Docking simulations : Use AutoDock Vina to predict binding poses in CYP3A4’s active site. Prioritize derivatives with hydrogen bonds to heme iron or Thr309 .
Data-driven optimization : Generate QSAR models using IC₅₀ data and descriptors like logP, polar surface area, and H-bond donors .
What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation .
- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washes, which may spread contamination .
- Toxicity mitigation : Acute toxicity (e.g., LD₅₀ in rodents) data for morpholine derivatives suggest limiting exposure to <1 mg/kg/day. Monitor for neurotoxic symptoms in chronic studies .
Advanced note : Conduct Ames tests to assess mutagenicity, especially if nitro or aryl amine groups are introduced .
How do researchers validate target engagement and off-target effects of this compound in cellular models?
Answer:
- Chemical proteomics : Use affinity-based probes (e.g., biotinylated derivatives) to pull down binding proteins from cell lysates. Identify targets via LC-MS/MS .
- Kinome profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to detect off-target inhibition. Prioritize compounds with <30% inhibition at 1 µM .
- CRISPR knockouts : Ablate putative targets (e.g., CYP3A4) and compare compound efficacy in wild-type vs. knockout cells .
Contradiction analysis : If cellular activity persists in knockout models, investigate alternative pathways (e.g., P-glycoprotein efflux) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
